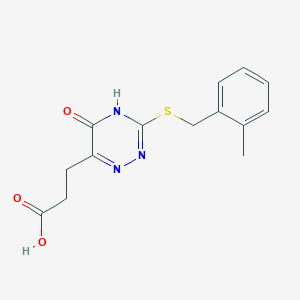

![molecular formula C22H19N5O2S2 B2718855 N-(5-(1-甲基-3-苯基-1H-吡唑-5-甲酰)-4,5,6,7-四氢噻唑并[5,4-c]吡啶-2-基)噻吩-2-甲酰胺 CAS No. 1351599-22-8](/img/structure/B2718855.png)

N-(5-(1-甲基-3-苯基-1H-吡唑-5-甲酰)-4,5,6,7-四氢噻唑并[5,4-c]吡啶-2-基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

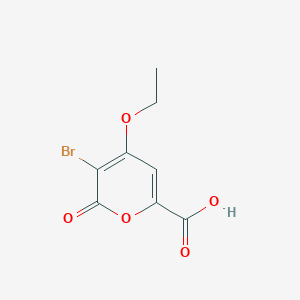

Pyrazole is a simple aromatic ring organic compound. It’s a five-membered ring structure made up of three carbon atoms and two nitrogen atoms . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. The compound you mentioned seems to be a complex organic molecule that includes these structures.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones . Thiophene derivatives can be synthesized through various methods, including the reaction of 1,4-diketones with phosphorus pentasulfide .Chemical Reactions Analysis

Pyrazole and thiophene rings can undergo various chemical reactions. For example, pyrazoles can be formed through cycloaddition reactions . Thiophenes can participate in electrophilic aromatic substitution reactions.科学研究应用

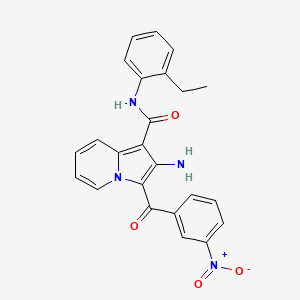

Anticancer Properties

The compound’s unique structure makes it an intriguing candidate for cancer research. Researchers have investigated its potential as an anticancer agent due to its ability to interact with cellular targets. Specifically:

- Inhibition of Kinases : The compound may inhibit kinases involved in cell proliferation and survival pathways, making it relevant for cancer therapy .

- Aurora-A Kinase Inhibition : Compound 21, a related pyrazole derivative, has shown significant anticancer efficacy against HCT116 and MCF-7 cell lines by inhibiting Aurora-A kinase .

Antiparasitic Activity

The compound’s pharmacophore may contribute to its antiparasitic properties:

- Antileishmanial Activity : Molecular simulations suggest that the compound interacts favorably with the LmPTR1 pocket, exhibiting potent in vitro antipromastigote activity .

Anti-Inflammatory Effects

Given the presence of pyrazole and thiophene moieties, the compound may exhibit anti-inflammatory properties:

- COX-2 Inhibition : Similar pyrazole-containing drugs like celecoxib act as effective anti-inflammatory agents by inhibiting cyclooxygenase-2 (COX-2) activity .

Antioxidant and Antimicrobial Activities

The compound’s heterocyclic scaffold suggests potential in these areas:

- Antimicrobial Activity : Derivatives of the 1,5-diaryl pyrazole molecule have been tested against bacteria (S. aureus, E. coli, P. aeruginosa, K. pneumonia) and fungi (A. fumigatus, A. flavus, T. mentagrophytes, P. marneffei), showing promising results .

Other Potential Applications

While not yet fully explored, consider investigating the compound’s effects in:

属性

IUPAC Name |

N-[5-(2-methyl-5-phenylpyrazole-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O2S2/c1-26-17(12-16(25-26)14-6-3-2-4-7-14)21(29)27-10-9-15-19(13-27)31-22(23-15)24-20(28)18-8-5-11-30-18/h2-8,11-12H,9-10,13H2,1H3,(H,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUNKWIDCJCVAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2718772.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2718776.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2718779.png)

![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2718780.png)

![(E)-4-(Dimethylamino)-N-[(5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]but-2-enamide](/img/structure/B2718782.png)

![4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2718784.png)

![Bis[(-)-pinanediolato]diboron](/img/structure/B2718788.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate](/img/structure/B2718793.png)